2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid is a compound with the molecular formula C6H13NO4. It is a derivative of acetic acid and contains both amino and hydroxyethoxy functional groups. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid involves several steps. One common method includes the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with chloroacetic acid under basic conditions. The reaction typically occurs in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Em
Properties
Molecular Formula |
C6H13NO4 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]acetic acid |
InChI |
InChI=1S/C6H13NO4/c8-2-4-11-3-1-7-5-6(9)10/h7-8H,1-5H2,(H,9,10) |
InChI Key |
FHARCGHXAWMGKP-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)NCC(=O)O |
Related CAS |
68227-91-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.